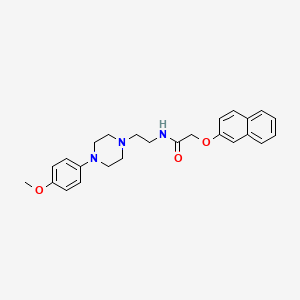
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, which includes a piperazine ring and a naphthalene moiety, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N2O3, with a molecular weight of 384.48 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group and an ether linkage to a naphthalene derivative.
The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors (α1-AR) . These receptors are known to be involved in various physiological processes, including vasoconstriction and neurotransmitter release. The binding affinity of this compound for α1-ARs has been demonstrated in several studies, showing potential implications for treating conditions such as hypertension and other cardiovascular disorders .
Affinity and Efficacy
Research indicates that this compound exhibits significant binding affinity for α1-ARs, with IC50 values typically ranging from 22 nM to 250 nM. This suggests that it may act as an antagonist or partial agonist at these receptors, influencing downstream signaling pathways involved in vascular tone regulation.
Biological Studies
In vitro studies have shown that this compound can modulate neurotransmitter release and exhibit neuroprotective effects. For instance, it has been evaluated for its impact on cellular signaling pathways related to neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar piperazine derivatives, providing insights into their therapeutic potential:
- Neuroprotective Effects : A study demonstrated that compounds with similar structures could inhibit oxidative stress-induced neuronal cell death, suggesting a role in neuroprotection .
- Anticancer Activity : Research on related piperazine derivatives revealed cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, highlighting their potential as antimicrobial agents.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-30-23-10-7-22(8-11-23)28-16-14-27(15-17-28)13-12-26-25(29)19-31-24-9-6-20-4-2-3-5-21(20)18-24/h2-11,18H,12-17,19H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZPJADXYKLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














